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molecular formula C12H14O B8483237 5-(2'-Methylphenyl)-4-pentyn-1-ol

5-(2'-Methylphenyl)-4-pentyn-1-ol

Cat. No. B8483237
M. Wt: 174.24 g/mol
InChI Key: UDDITLAGCXMRNC-UHFFFAOYSA-N
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Patent
US04855086

Procedure details

A mixture of 4-pentyn-1-ol (1 g, 12.1 mmol), 2-iodotoluene (2.53 g, 11.6 mmol), dry diethylamine (20 ml), bis-triphenyl-phosphine palladium (II) chloride (150 mg) and cuprous iodide (60 mg) was stirred at room temperature under dry nitrogen for 24 hours). The solvent was removed and the residue extracted with ether. The organic phase was washed with brine and dried and the solvent removed. The crude product was purified by dry column chromatography (alumina, 9:1 hexane:ether 1:1 hexane:ether) to give 1.2 g (60% of theory) of 5-(2'-methylphenyl)-4-pentyn-1-ol as a brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-triphenyl-phosphine palladium (II) chloride
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14]>C(NCC)C>[CH3:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:5]#[C:4][CH2:3][CH2:2][CH2:1][OH:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
2.53 g
Type
reactant
Smiles
IC1=C(C=CC=C1)C
Name
bis-triphenyl-phosphine palladium (II) chloride
Quantity
150 mg
Type
reactant
Smiles
Name
cuprous iodide
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under dry nitrogen for 24 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by dry column chromatography (alumina, 9:1 hexane:ether 1:1 hexane:ether)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C#CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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